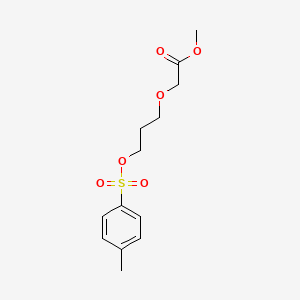![molecular formula C9H10IN3 B13050840 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and isopropyl groups in the structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:
Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the use of enaminonitriles and benzohydrazides.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and oxidative cyclization methods suggests potential for industrial application.
化学反応の分析
Types of Reactions
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like NaOCl or MnO2 can be used for oxidative transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It exhibits biological activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Research: It serves as a building block for the synthesis of various bioactive molecules with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
作用機序
The mechanism of action of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on RORγt, PHD-1, JAK1, and JAK2, which are involved in various biological processes.
Pathways: The compound modulates signaling pathways related to inflammation, cell proliferation, and metabolic regulation.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities and applications.
2-Amino[1,2,4]triazolo[1,5-a]pyridine:
Uniqueness
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine and isopropyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its specific biological activities and applications in medicinal chemistry and material sciences further distinguish it from other similar compounds.
特性
分子式 |
C9H10IN3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3 |
InChIキー |
ZCENXUBAMKMGPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=NC(=NN21)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


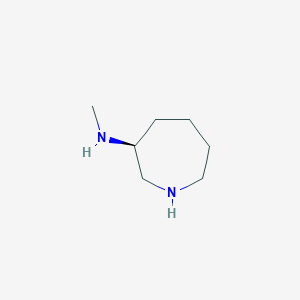
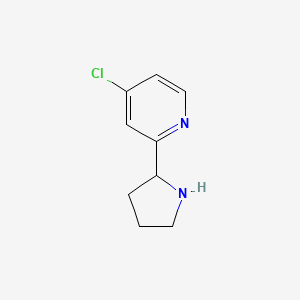
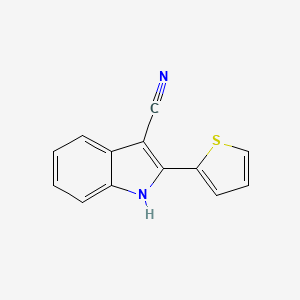
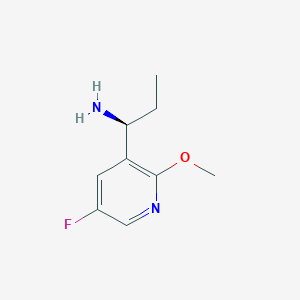
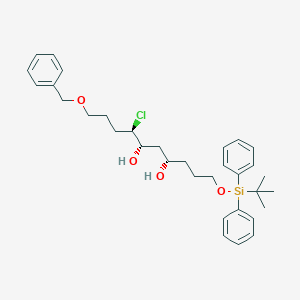
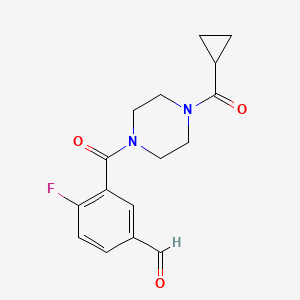
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)
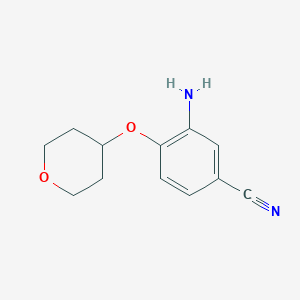
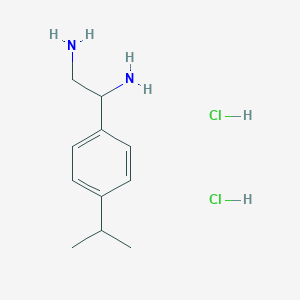


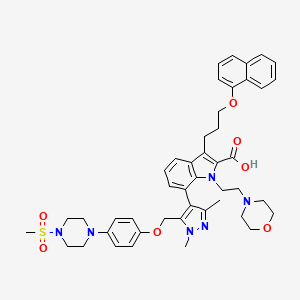
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
